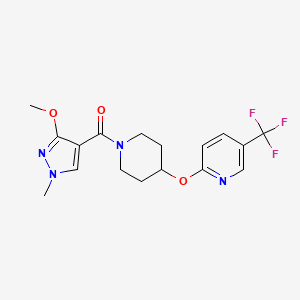
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19F3N4O3 and its molecular weight is 384.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone represents a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down into two key components:
- Pyrazole Moiety : The 3-methoxy-1-methyl-1H-pyrazole serves as a bioactive scaffold known for its diverse pharmacological properties.
- Piperidine and Pyridine Derivatives : The presence of the trifluoromethyl-pyridine and piperidine groups enhances its lipophilicity and potentially its bioactivity.
Molecular Formula and Weight
- Molecular Formula : C16H19F3N4O2
- Molecular Weight : 358.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, which is crucial for the apoptotic process. In vitro studies indicated that at concentrations as low as 1 μM, significant morphological changes were observed in breast cancer MDA-MB-231 cells, along with enhanced caspase activity at higher concentrations (10 μM) .
| Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Yes |
| HepG2 (Liver) | 15 | Yes |
| A549 (Lung) | 12 | Yes |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their antibacterial properties, with some studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .
| Bacteria | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 25 | Strong |
| Pseudomonas aeruginosa | 100 | Weak |
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other pyrazole derivatives, it may disrupt microtubule formation, which is essential for cell division .
- Topoisomerase Inhibition : Compounds with pyrazole structures have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription .
- Caspase Activation : The induction of apoptosis through caspase activation is a common pathway for anticancer agents, suggesting that this compound may trigger programmed cell death in malignant cells.
Study on MDA-MB-231 Cells
In a significant study focused on breast cancer, the compound was tested against MDA-MB-231 cells. Results indicated that treatment with the compound led to:
- Increased apoptosis rates as evidenced by flow cytometry.
- A dose-dependent increase in caspase-3 activity.
These findings suggest that the compound may serve as a lead candidate for further development in breast cancer therapeutics.
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results showed:
属性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-23-10-13(15(22-23)26-2)16(25)24-7-5-12(6-8-24)27-14-4-3-11(9-21-14)17(18,19)20/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBEAVIPLVURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














